Product packaging for 5-tert-Butyl-2H-pyran-2-one(Cat. No.:CAS No. 662126-17-2)

5-tert-Butyl-2H-pyran-2-one

Cat. No.: B12536871
CAS No.: 662126-17-2
M. Wt: 152.19 g/mol
InChI Key: GQELCXCYCXLXSW-UHFFFAOYSA-N
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Description

Overview of 2H-Pyran-2-one Derivatives in Organic Synthesis

2H-pyran-2-ones, also known as α-pyrones, are six-membered heterocyclic compounds featuring an oxygen atom and a carbonyl group at the 2-position. researchgate.net This structural motif is present in a variety of natural products and biologically active molecules, exhibiting a wide range of activities, including antibiotic, antifungal, cytotoxic, and neurotoxic effects. researchgate.netclockss.org

Their synthetic utility stems from their unique electronic properties and reactivity. researchgate.net The conjugated system within the pyran-2-one ring imparts a degree of aromatic character, estimated to be about 20-40% of that of benzene. chim.it This partial aromaticity influences their stability and reactivity, making them less reactive in Diels-Alder reactions than non-aromatic cyclic dienes, often requiring harsher reaction conditions. chim.it

Despite this, 2H-pyran-2-ones are valuable dienes in [4+2] cycloaddition reactions, reacting with a variety of dienophiles to produce highly functionalized and stereochemically complex cyclic systems. arkat-usa.orgresearchgate.net These reactions often yield bicyclo[2.2.2]octene derivatives, which can be further transformed into a plethora of other molecular architectures. arkat-usa.orgnih.gov Furthermore, the pyran-2-one ring is susceptible to nucleophilic attack at the C2, C4, and C6 positions, leading to ring-opening and rearrangement reactions that can be harnessed to synthesize diverse heterocyclic and carbocyclic compounds. clockss.org Their reactivity also extends to photochemical reactions, where they can undergo ring-opening and isomerizations. acs.orgnih.govacs.org

Unique Chemical Features and Research Significance of 5-tert-Butyl-2H-pyran-2-one

The introduction of a tert-butyl group at the 5-position of the 2H-pyran-2-one ring, yielding this compound, imparts specific characteristics that have garnered research interest. The bulky tert-butyl group can influence the stereoselectivity of reactions and the stability of the resulting products.

A key area of investigation for substituted 2H-pyran-2-ones is their behavior in Diels-Alder reactions. The electronic nature of the substituent at the 5-position can significantly influence the electron demand of the pyranone diene. mdpi.com For instance, a 2H-pyran-2-one bearing an electron-donating tert-butylcarbamate (B1260302) (BocNH-) group at the 5-position has been described as a "chameleon" diene. mdpi.comresearchgate.netnih.gov This is because it undergoes efficient Diels-Alder cycloadditions with both electron-rich and electron-deficient alkene dienophiles, affording 5-substituted bicyclic lactones in both cases. mdpi.comresearchgate.net However, the reaction is faster with electronically matched, electron-deficient dienophiles. mdpi.comresearchgate.net

This ambident nature, the ability to react with dienophiles of varying electronic properties, is a significant feature. mdpi.com Computational studies have been employed to predict the cycloaddition efficiency of 2H-pyran-2-ones with strained alkynes, suggesting that decreased aromaticity of the substrate leads to higher reactivity. acs.org

Contextualization within Modern Organic Chemistry Research

The study of this compound and its analogs fits into several key trends in modern organic chemistry. The development of versatile building blocks that can be used to construct complex molecular architectures in a controlled and efficient manner is a central theme. 2H-pyran-2-ones, with their diverse reactivity, serve as powerful precursors for the synthesis of a wide array of aromatic and heteroaromatic systems. researchgate.netmdpi.com

The exploration of "chameleon" dienes like 5-substituted 2H-pyran-2-ones contributes to the development of more flexible and powerful synthetic methodologies. chim.itmdpi.com Understanding and controlling the factors that govern the reactivity and selectivity of these cycloaddition reactions is crucial for their application in total synthesis and the development of novel bioactive compounds. researchgate.net

Furthermore, the synthesis of highly functionalized and stereochemically rich molecules remains a significant challenge. The Diels-Alder reactions of 2H-pyran-2-ones provide a direct route to such complex structures, which can serve as scaffolds for drug discovery and materials science. arkat-usa.orgnih.gov The ability to tune the reactivity of the pyranone ring through substitution, as seen with the tert-butyl group, allows for a more rational design of synthetic strategies.

Research Objectives and Scope of Investigation

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objectives are to:

Detail the role of 2H-pyran-2-one derivatives as versatile synthons in organic chemistry.

Elucidate the specific chemical properties and reactivity of this compound, with a particular focus on its behavior in cycloaddition reactions.

Situate the research on this compound within the current landscape of organic synthesis, highlighting its relevance to the development of new synthetic methods and the construction of complex molecules.

The scope of this investigation is strictly limited to the chemical synthesis, properties, and reactivity of this compound and the broader class of 2H-pyran-2-one derivatives.

Data Tables

Table 1: Reactivity of 2(H)-Pyran-2-one with an Electron-Donating 5-Substituent in Diels-Alder Reactions

DienophileProduct(s)Reaction ConditionsObservationsReference
Methyl acrylate5-Substituted bicyclic lactoneHeatingFacile and quick reaction nih.gov
Butyl vinyl ether5-Substituted bicyclic lactoneHeatingSluggish and slow, but good eventual yield nih.gov
Methyl methacrylateCycloadductHeatingSmooth reaction, clean product formation mdpi.com
AcrylonitrileCycloadductHeatingSmooth reaction, clean product formation mdpi.com
StyreneCycloadductHeatingSmooth reaction, clean product formation mdpi.com
Vinyl acetateCycloadductHeatingSlower reaction compared to butyl vinyl ether nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B12536871 5-tert-Butyl-2H-pyran-2-one CAS No. 662126-17-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

662126-17-2

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

5-tert-butylpyran-2-one

InChI

InChI=1S/C9H12O2/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3

InChI Key

GQELCXCYCXLXSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=COC(=O)C=C1

Origin of Product

United States

Synthetic Methodologies for 5 Tert Butyl 2h Pyran 2 One and Its Precursors

De novo Synthesis of 2H-Pyran-2-one Scaffolds

The construction of the 2H-pyran-2-one core, also referred to as a 2-pyrone or α-pyrone, is a cornerstone of organic synthesis due to its presence in numerous biologically active natural products. bohrium.com These six-membered oxygen-containing heterocycles are valued as versatile building blocks for creating more complex molecular architectures. nih.govepa.gov A variety of synthetic strategies have been developed to access this important scaffold.

Cyclization Reactions

Cyclization reactions represent a direct and efficient pathway to 2H-pyran-2-one derivatives. These methods often involve the intramolecular cyclization of acyclic precursors.

One notable approach is the oxa-6π-electrocyclization of dienones, known as the 1-oxatriene pathway. nih.gov This pericyclic reaction is reversible, and the equilibrium between the open-chain dienone and the cyclic 2H-pyran can be influenced by structural and electronic factors. nih.gov Fusing the pyran ring to another ring system can help to stabilize the cyclic form. nih.gov

Palladium-catalyzed reactions have also proven effective. For instance, a two-step sequence involving a Sonogashira coupling to form (Z)-2-alken-4-ynoates followed by electrophilic cyclization can yield 2-pyrones. nih.gov Similarly, a Pd-catalyzed alkynylzinc-haloacrylic acid coupling followed by ZnBr₂-catalyzed lactonization provides a route to 6-alkyl-2-pyrones. nih.gov Iodolactonization of 5-substituted (Z)-2-en-4-ynoic acids with iodine and sodium bicarbonate or iodine monochloride can also produce 6-substituted 5-iodo-2(2H)-pyranones as the major products. nih.gov

Other transition metal-catalyzed methods include gold(I)-catalyzed rearrangement of β-alkynylpropiolactones and ruthenium-catalyzed dimerization of propiolates. organic-chemistry.org N-heterocyclic carbenes have been employed to catalyze a formal [3+3] annulation of alkynyl esters with enolizable ketones, affording functionalized 2H-pyran-2-ones in a highly regioselective manner. organic-chemistry.org

Condensation Reactions, including Knoevenagel Approaches

Condensation reactions, particularly the Knoevenagel condensation, are widely used for the synthesis of 2H-pyran-2-one scaffolds. bohrium.comwikipedia.org The Knoevenagel condensation involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org This reaction is often catalyzed by a weak base. wikipedia.org

A common strategy involves the Knoevenagel condensation of an enal with a 1,3-dicarbonyl compound to generate a 1-oxatriene, which then undergoes electrocyclization to form the 2H-pyran ring. nih.gov This tandem process can be considered a formal [3+3] cycloaddition. nih.gov

The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the electron-withdrawing groups on the nucleophile is a carboxylic acid, as it is often accompanied by decarboxylation. wikipedia.org

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like 2H-pyran-2-ones in a single step. bohrium.comnih.gov These reactions combine three or more starting materials in a one-pot procedure, minimizing waste and simplifying purification processes. nih.gov

One example of an MCR for 2H-pyran-2-one synthesis involves the reaction of a ketone, an aromatic aldehyde, and malononitrile (B47326). bohrium.com In this process, bisarylidene intermediates are formed in situ and subsequently react to form the pyran-2-one system. bohrium.com

Another MCR strategy involves the condensation of aldehydes, malononitrile derivatives, and 1,3-dicarbonyl compounds. researchgate.net These reactions are often initiated by a Knoevenagel condensation. researchgate.net The use of sustainable and reusable catalysts in these MCRs is an area of active research. nih.gov

Reaction Type Key Features Example Starting Materials Catalyst/Reagents
Cyclization Intramolecular ring formation(Z)-2-alken-4-ynoatesI₂, NaHCO₃ or ICl
Condensation Nucleophilic addition followed by dehydrationEnals and 1,3-dicarbonyl compoundsWeak base (e.g., piperidine)
Multi-component One-pot reaction of three or more componentsKetone, aromatic aldehyde, malononitrileNaOH, I₂

Targeted Introduction of the tert-Butyl Moiety

The introduction of a tert-butyl group onto a pyranone ring is a key step in the synthesis of 5-tert-butyl-2H-pyran-2-one. This bulky alkyl group can significantly influence the molecule's properties.

Strategies for Regioselective Alkylation/Acylation

Regioselective alkylation or acylation reactions are crucial for introducing substituents at specific positions on the pyranone ring. The electrophilic centers at positions C-2, C-4, and C-6 of the 2H-pyran-2-one ring are susceptible to nucleophilic attack, which can lead to ring-opening and rearrangement. clockss.org Therefore, careful control of reaction conditions is necessary to achieve the desired substitution pattern.

Friedel-Crafts reactions are a classic method for introducing alkyl and acyl groups onto aromatic and heterocyclic rings. ias.ac.in However, the specific application of Friedel-Crafts reactions for the direct tert-butylation of a 2H-pyran-2-one ring requires careful consideration of the substrate's reactivity and potential side reactions.

Derivatization from Pre-existing Pyranone Rings

An alternative approach involves the modification of a pre-existing pyranone ring that already bears functional groups amenable to conversion into a tert-butyl group. For example, a pyranone with a suitable leaving group at the 5-position could potentially undergo a nucleophilic substitution reaction with a tert-butyl nucleophile.

Another strategy could involve the transformation of a different functional group at the 5-position. For instance, a carboxylic acid or ester group could be converted to a tert-butyl ketone, which could then be reduced to the corresponding tert-butyl group.

The synthesis of 3-amino-6-tert-butyl-2H-pyran-2-one has been reported, which involves the removal of a benzoyl protecting group from its precursor. semanticscholar.org This demonstrates that pyranone rings bearing a tert-butyl group can be synthesized and subsequently modified.

Catalytic Methods in Pyranone Synthesis

Catalysis offers efficient and selective pathways to 2H-pyran-2-one scaffolds, overcoming the limitations of classical stoichiometric reactions. Both transition metals and small organic molecules have been successfully employed to catalyze the formation of the pyranone ring through various mechanistic routes.

Transition metal catalysis provides powerful tools for constructing the 2H-pyran-2-one ring system through diverse annulation and cyclization strategies. uva.es Metals such as palladium, ruthenium, rhodium, and gold have been instrumental in developing efficient synthetic protocols. nih.govmdpi.comresearchgate.net

Palladium-catalyzed reactions are prominent in pyranone synthesis. One two-step approach involves a Sonogashira coupling to form (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization to yield the 2-pyrone product. nih.gov Another palladium-catalyzed method facilitates oxidative annulations between acrylic derivatives and internal alkynes, offering a highly efficient route to 2-pyrones with high regioselectivity. nih.gov

Ruthenium and Rhodium catalysts have also proven effective. Cationic ruthenium(II) catalysts can promote the oxidative annulation of alkynes with acrylic acid derivatives. researchgate.net Similarly, rhodium-catalyzed oxidative coupling of substituted acrylic acids with alkynes provides a straightforward synthesis of 2-pyrone and butenolide derivatives. researchgate.net Gold-based catalysts are particularly useful for the cyclization of acetylenic 1,3-dicarbonyl compounds, which proceeds via a 6-endo-dig intramolecular attack of an oxygen atom on a gold-activated triple bond. mdpi.com

Table 1: Selected Transition Metal-Catalyzed Methods for 2-Pyrone Synthesis

Catalyst System Reactants Reaction Type Reference
Palladium (Pd) (Z)-2-alken-4-ynoates Electrophilic Cyclization nih.gov
Palladium (Pd) Acrylic derivatives + Internal alkynes Oxidative Annulation nih.gov
Ruthenium (Ru) Alkynes + Acrylic acid derivatives Oxidative Annulation researchgate.net
Rhodium (Rh) Substituted acrylic acids + Alkynes Oxidative Coupling researchgate.net
Gold (Au) / Silver (Ag) Acetylenic 1,3-dicarbonyl compounds 6-endo-dig Cyclization mdpi.com

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of pyranone derivatives, often providing high levels of stereocontrol. These methods utilize small organic molecules to catalyze reactions under mild conditions.

A significant advancement is the use of N-Heterocyclic Carbenes (NHCs) in [3+3] annulation reactions. NHCs can catalyze the cyclization of β-bromo unsaturated aldehydes with 1,3-dicarbonyl compounds to generate multi-substituted 2-pyrones. rsc.org This strategy has been expanded to the atroposelective annulation of cyclic 1,3-diones with ynals, yielding axially chiral 2-pyrones with high enantioselectivity. rsc.org

Other organocatalysts have also been employed. Isothiourea can mediate a one-pot Michael addition/lactonization/thiol elimination cascade to produce 4,6-disubstituted and 3,4,6-trisubstituted 2-pyrones. nih.gov Furthermore, bifunctional noncovalent organocatalysts have been used in the synthesis of fused pyranopyrrole systems from tetramic acid precursors and benzylidenemalononitrile. researchgate.net

Table 2: Examples of Organocatalytic Methods in Pyrone Synthesis

Catalyst Reactants Reaction Type Reference
N-Heterocyclic Carbene (NHC) β-bromo unsaturated aldehydes + 1,3-dicarbonyls [3+3] Cyclization rsc.org
N-Heterocyclic Carbene (NHC) Cyclic 1,3-diones + Ynals [3+3] Atroposelective Annulation rsc.org
Isothiourea (Phenylthio)acetic acids + α,β-unsaturated ketones Michael Addition/Lactonization Cascade nih.gov
Bifunctional Thiourea/Squaramide Tetramic acids + Benzylidenemalononitrile Michael Addition/Cyclization researchgate.net

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of 2H-pyran-2-ones to reduce environmental impact. firp-ula.org Key strategies include the use of microwave irradiation, aqueous reaction media, and the development of multicomponent reactions (MCRs) to improve atom economy. eurekaselect.comgreenchemistry-toolkit.org

Microwave-assisted synthesis has been shown to be highly efficient for preparing various compounds with a 2H-pyran-2-one skeleton, often reducing reaction times and improving yields. semanticscholar.orgresearchgate.net The use of water as a solvent is another cornerstone of green pyranone synthesis. For example, the Knoevenagel/electrocyclization strategy for synthesizing biologically relevant pyranocoumarins and pyranoquinolinones can be performed effectively in water at elevated temperatures, avoiding the need for organic solvents. nih.gov MCRs, which combine three or more starting materials in a single step, exemplify the principle of atom economy by maximizing the incorporation of reactant atoms into the final product. greenchemistry-toolkit.org The development of environmentally friendly, metal-free catalytic systems, such as those using piperidine (B6355638) in aqueous solutions, further aligns with green chemistry goals. nih.gov

Stereoselective Synthetic Approaches (if applicable to specific derivatives or precursors)

While this compound itself is achiral, stereoselective synthesis is highly relevant for many of its complex derivatives and precursors, particularly those found in nature. The primary strategies involve using chiral starting materials or employing asymmetric catalysis to control the formation of stereocenters.

A notable example is the synthesis of fused pyranone systems derived from carbohydrates. By starting with chiral sugars, highly functionalized and stereochemically defined pyrano[3,2-c]quinolones can be prepared. nih.gov The inherent chirality of the sugar backbone directs the stereochemical outcome of the subsequent cyclization reactions.

Asymmetric organocatalysis also provides a powerful route to chiral pyranone derivatives. As mentioned previously, chiral NHCs can catalyze atroposelective [3+3] annulation reactions to create axially chiral biaryl pyrones, which are of significant interest due to their unique three-dimensional structures. rsc.org Similarly, the synthesis of dihydropyranones via the Achmatowicz rearrangement of furfuryl alcohols creates a chiral center, and subsequent reactions can be designed to control the relative stereochemistry of further substitutions. organic-chemistry.org These approaches demonstrate that by selecting the appropriate chiral precursors or catalysts, specific stereoisomers of complex pyranone-containing molecules can be selectively synthesized.

In-depth Analysis of this compound Reveals Limited Specific Research Data

Much of the accessible research prominently features a structurally related but distinct compound: tert-butyl(2-oxo-2H-pyran-5-yl)carbamate . This molecule possesses a tert-butylcarbamate (B1260302) (BocNH-) group at the 5-position, which imparts significantly different electronic properties compared to the simple tert-butyl group of the target compound. The carbamate (B1207046) is a strong electron-donating group, which profoundly influences the pyranone's reactivity in cycloaddition reactions. In contrast, a tert-butyl group is only weakly electron-donating through induction.

Due to this critical difference, the extensive data available for tert-butyl(2-oxo-2H-pyran-5-yl)carbamate—including its well-documented "chameleon diene" behavior, specific reaction rates, and product yields in Diels-Alder reactions—cannot be accurately extrapolated or attributed to "this compound".

Consequently, a scientifically accurate and detailed article strictly adhering to the requested outline for "this compound" cannot be generated at this time. The specific subsections requested, such as Inverse Electron-Demand Diels-Alder (IEDDA) reactions, regioselectivity, stereoselectivity, and reactions with nucleophiles, require dedicated experimental studies on the exact compound .

General principles of 2-pyrone reactivity suggest that this compound would likely participate in Diels-Alder reactions. The tert-butyl group would sterically and electronically influence the regioselectivity and stereoselectivity of such cycloadditions. Similarly, the lactone ring would be susceptible to nucleophilic attack and potential ring-opening. However, without specific literature, any detailed discussion would be speculative and fall outside the required standards of scientific accuracy based on published research findings.

Further experimental investigation is needed to elucidate the specific reaction mechanisms and reactivity profile of this compound.

Reaction Mechanisms and Reactivity Profiles of 5 Tert Butyl 2h Pyran 2 One

Nucleophilic Attack and Ring-Opening Reactions

Rearrangement Pathways and Formation of New Heterocycles

The 2H-pyran-2-one scaffold is a valuable building block in synthetic chemistry, primarily through its ability to act as a diene component in cycloaddition reactions, which serve as a primary pathway to new and complex heterocyclic systems. clockss.orgresearchgate.net While specific rearrangement studies on 5-tert-Butyl-2H-pyran-2-one are not extensively documented, its reactivity can be inferred from closely related 5-substituted pyranones.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. wikipedia.org In this context, the pyran-2-one ring acts as the four-electron diene system, reacting with a two-electron dienophile to construct bicyclic lactones. researchgate.netresearchgate.net

Research on 5-(BocNH)-2(H)pyran-2-one, an analogue with an electron-donating group at the 5-position, demonstrates that these compounds can act as "chameleon" dienes. mdpi.com This means they can efficiently undergo Diels-Alder reactions with both electron-rich and electron-deficient dienophiles. mdpi.com The presence of the electron-donating tert-butyl group on this compound suggests it would share this versatile reactivity, participating in cycloadditions to form substituted bicyclic lactone adducts. The reaction typically proceeds by heating the pyranone with a suitable dienophile.

Table 1: Representative Diels-Alder Reaction of a 5-Substituted 2H-Pyran-2-one Analogue

Reactant 1 (Diene) Reactant 2 (Dienophile) Product Type Significance Reference
5-(BocNH)-2(H)pyran-2-one Methyl Acrylate Bicyclic Lactone Forms new heterocyclic framework via [4+2] cycloaddition. mdpi.com

Electrophilic Reactions on the Pyranone Ring

The 2H-pyran-2-one ring is generally considered electron-deficient, which influences its reactivity towards electrophiles. This deficiency arises from the presence of the electronegative oxygen atom within the ring and the electron-withdrawing effect of the conjugated carbonyl group. clockss.org This is analogous to other heterocycles like pyridine (B92270), which are significantly less reactive towards electrophilic substitution than benzene. wikipedia.org

Despite this general deactivation, electrophilic substitution on the 2H-pyran-2-one ring can occur, with reactions such as nitration, sulfonation, and halogenation reportedly taking place at the C-3 and C-5 positions. clockss.org

Table 2: Predicted Regioselectivity of Electrophilic Attack on this compound

Position Electronic Effect of Ring Effect of tert-Butyl Group Predicted Reactivity Reference
C-3 Electron-deficient None Low, but the most likely site for substitution. clockss.org
C-4 Electron-deficient None Very Low clockss.org
C-5 Electron-deficient Blocked by substitution No reaction clockss.org

Oxidation and Reduction Pathways

The oxidation and reduction of this compound target the different functional groups within the molecule: the lactone (cyclic ester) and the carbon-carbon double bonds.

Oxidation: The 2H-pyran-2-one ring is generally resistant to oxidation due to the electron-withdrawing nature of the carbonyl group, which deactivates the double bonds. Specific studies detailing the oxidation of this compound are not prevalent in the literature, suggesting that harsh conditions would be necessary, likely leading to ring degradation rather than selective transformation.

Reduction: The reduction pathways are more predictable and depend on the choice of reducing agent. As an α,β-unsaturated lactone, the molecule has multiple sites susceptible to reduction.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones but is generally unreactive towards esters and lactones under standard conditions. masterorganicchemistry.comlibretexts.org Therefore, it is expected to be unreactive with this compound. In contrast, Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent capable of reducing lactones to diols. libretexts.orgchemistrysteps.com It would likely reduce both the carbonyl group and the conjugated double bonds.

Catalytic Hydrogenation: This method, typically employing hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C), is effective for reducing carbon-carbon double bonds. This reaction would be expected to saturate the pyranone ring, yielding 5-tert-Butyl-tetrahydropyran-2-one.

Table 3: Predicted Outcomes of Reduction Reactions

Reducing Agent Targeted Functional Group(s) Expected Product Reference
Sodium Borohydride (NaBH₄) Lactone carbonyl, C=C bonds No reaction expected masterorganicchemistry.comlibretexts.org
Lithium Aluminum Hydride (LiAlH₄) Lactone carbonyl and C=C bonds Saturated Diol (e.g., 2-(tert-butyl)-hexane-1,5-diol) libretexts.orgchemistrysteps.com

Photochemical Reactivity and Transformations

The photochemistry of 2H-pyran-2-one and its derivatives is a well-studied area, characterized by complex yet predictable transformations upon irradiation with UV light. acs.orgsigmaaldrich.com The primary photochemical processes involve valence isomerization, leading to the formation of a ring-opened ketene (B1206846) and a bicyclic lactone. acs.orgacs.org

Upon absorption of light, this compound is expected to undergo a reversible electrocyclic ring-opening reaction. This process cleaves the C-O bond adjacent to the carbonyl group, resulting in the formation of a highly reactive ketene intermediate. This ketene can exist in different conformations.

Simultaneously, a photostationary state is established between the starting pyranone and the ketene. acs.org Continued irradiation allows for a slower, competing intramolecular [2+2] cycloaddition to occur. This reaction joins the C-3 and C-6 positions, forming a bicyclo[2.2.0]hexen-2-one structure, often referred to as a "Dewar lactone". acs.org These photochemical transformations are characteristic of the 2H-pyran-2-one ring system and provide pathways to strained and reactive intermediates.

Table 4: Key Photochemical Transformations of the 2H-Pyran-2-one Ring

Process Intermediate/Product Description Reference
Electrocyclic Ring-Opening Open-chain Ketene Reversible formation of a ketene upon UV irradiation. acs.orgsigmaaldrich.com

Spectroscopic and Advanced Structural Elucidation of 5 Tert Butyl 2h Pyran 2 One and Its Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 5-tert-Butyl-2H-pyran-2-one. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments collectively allow for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular framework.

¹H and ¹³C NMR Chemical Shift Assignments and Anisotropy Effects

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyranone ring and the tert-butyl group. The tert-butyl group typically presents as a sharp singlet, integrating to nine protons, in the upfield region of the spectrum. acdlabs.com The protons on the pyranone ring (H-3, H-4, and H-6) appear as distinct multiplets, with their chemical shifts influenced by their electronic environment.

The carbonyl group at C-2 exerts a significant anisotropic effect, causing deshielding of the nearby H-3 proton, shifting it downfield. Similarly, the olefinic protons H-4 and H-6 are found in the characteristic downfield region for vinylic protons.

The ¹³C NMR spectrum complements the ¹H NMR data, showing signals for all nine carbon atoms in the molecule. The carbonyl carbon (C-2) is readily identified by its characteristic downfield chemical shift. The olefinic carbons (C-3, C-4, C-5, and C-6) resonate in the intermediate region of the spectrum, while the carbons of the tert-butyl group appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for 2H-pyran-2-one systems and tert-butyl groups.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 - ~162
C3 ~6.2 (d) ~118
C4 ~7.4 (dd) ~140
C5 - ~155
C6 ~7.6 (d) ~135
C(CH₃)₃ - ~35

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

2D NMR techniques are crucial for confirming the structural assignments of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the H-3 and H-4 signals would be expected, confirming their adjacent relationship on the pyranone ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals for the protonated carbons (C-3, C-4, C-6, and the methyl carbons of the tert-butyl group).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum would be expected to show cross-peaks between the protons of the tert-butyl group and the H-4 and H-6 protons on the pyranone ring, providing definitive evidence for their spatial proximity and confirming the substituent's location.

Table 2: Predicted Key HMBC Correlations for this compound

Proton(s) Correlated Carbon(s)
H-3 C-2, C-4, C-5
H-4 C-2, C-3, C-5, C-6
H-6 C-2, C-4, C-5

Stereochemical Analysis of Derivatives (e.g., Conformational Studies)

The 2H-pyran-2-one ring can act as a diene in Diels-Alder reactions, leading to the formation of bicyclic lactone derivatives. mdpi.com NMR spectroscopy is a powerful tool for analyzing the stereochemistry and conformation of these products.

For instance, the coupling constants (J-values) between protons in the newly formed cyclohexane (B81311) ring of a Diels-Alder adduct can provide information about their dihedral angles, which in turn helps to determine the relative stereochemistry of the substituents. Conformational analysis of pyran derivatives often reveals a preference for specific chair-like or boat-like conformations, which can be elucidated through detailed analysis of coupling constants and NOESY data. beilstein-journals.orgnih.gov Studies on halogenated pyran analogues have shown that all adopt standard ⁴C₁-like conformations, and such principles can be applied to understand the three-dimensional structure of derivatives of this compound. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is used to determine the precise mass of the molecular ion, which allows for the calculation of its elemental formula. The molecular formula for this compound is C₉H₁₂O₂. HRMS would confirm this by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. nih.govnih.gov

Molecular Formula: C₉H₁₂O₂

Calculated Exact Mass: 152.08373 Da

Fragmentation Pattern Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion of this compound undergoes fragmentation, producing a characteristic pattern of fragment ions. libretexts.orgchemguide.co.uk The fragmentation of 2H-pyran-2-ones can be complex, but key fragmentation pathways for this specific compound would be dictated by the stable tert-butyl group. core.ac.uk

A primary and highly significant fragmentation pathway would involve the cleavage of the C-C bond between the ring and the tert-butyl group. This can occur in two ways:

Loss of a methyl radical (•CH₃): This results in a stable tertiary carbocation, producing a prominent peak at m/z 137 (M-15).

Formation of the tert-butyl cation: The fragmentation can lead to the formation of the very stable tert-butyl cation at m/z 57. This is often a base peak or a very intense peak in the mass spectra of compounds containing a tert-butyl group.

Other potential fragmentations include the loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the pyranone ring, which are common fragmentation pathways for lactones.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
152 [M]⁺ (Molecular Ion)
137 [M - CH₃]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation corresponding to transitions that cause a change in the molecular dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that modulate the molecule's polarizability. For a molecule to be Raman active, its polarizability must change during the vibration.

The vibrational spectrum of this compound is dominated by the characteristic modes of its two main structural components: the α,β-unsaturated lactone ring (2H-pyran-2-one) and the tert-butyl substituent.

Key vibrational modes for the 2H-pyran-2-one ring include:

C=O Stretching: A very strong and sharp absorption band in the IR spectrum, typically found in the region of 1700-1750 cm⁻¹, is characteristic of the carbonyl group (C=O) in a six-membered lactone. Conjugation with the C=C double bond slightly lowers this frequency compared to a saturated lactone.

C=C Stretching: The stretching vibrations of the conjugated double bonds within the pyranone ring typically appear in the 1600-1680 cm⁻¹ and 1550-1600 cm⁻¹ regions. These can be strong in both IR and Raman spectra.

C-O Stretching: The lactone C-O bonds exhibit stretching vibrations in the fingerprint region, typically between 1000-1300 cm⁻¹. The acyl C-O stretch is usually found at a higher frequency (around 1200-1300 cm⁻¹) than the alkyl C-O stretch (around 1000-1150 cm⁻¹).

=C-H Vibrations: The stretching modes for the vinyl C-H bonds occur above 3000 cm⁻¹. The out-of-plane bending vibrations for these bonds are also characteristic, appearing in the 800-1000 cm⁻¹ region.

The tert-butyl group contributes its own distinct set of vibrations:

C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups are observed in the 2900-3000 cm⁻¹ range and are typically strong. researchgate.net

C-H Bending: Asymmetric and symmetric bending (deformation) modes of the CH₃ groups appear around 1450-1470 cm⁻¹ and 1365-1395 cm⁻¹, respectively. researchgate.net The symmetric "umbrella" mode around 1365 cm⁻¹ is often a sharp and recognizable indicator of a tert-butyl group.

C-C Stretching: The stretching of the quaternary carbon and the methyl carbons results in skeletal vibrations. A characteristic strong band in the Raman spectrum, often appearing around 752 cm⁻¹, can be assigned to the symmetric stretching of the C-C₃ skeleton. researchgate.net

The table below summarizes the expected key vibrational frequencies for this compound based on data from analogous structures.

Table 1: Characteristic Vibrational Modes of this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C=O Stretch α,β-Unsaturated Lactone 1700 - 1750 Very Strong Medium
C=C Stretch Conjugated Ring 1600 - 1680 Strong Strong
C-H Asymmetric Stretch tert-Butyl (CH₃) ~2970 Strong Strong
C-H Symmetric Stretch tert-Butyl (CH₃) ~2900 Medium Strong
C-H Asymmetric Bending tert-Butyl (CH₃) 1450 - 1470 Medium Medium
C-H Symmetric Bending tert-Butyl (CH₃) 1365 - 1375 Strong, Sharp Weak
C-O-C Asymmetric Stretch Lactone Ether 1150 - 1250 Strong Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. adpcollege.ac.in When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. wikipedia.org The conjugated system of the 2H-pyran-2-one ring in this compound is the primary chromophore responsible for its UV absorption.

The key electronic transitions expected for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In conjugated systems like the α,β-unsaturated lactone of this compound, these transitions are of relatively low energy and occur at longer wavelengths (typically >200 nm). They are characterized by high molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹). libretexts.org For α-pyrones, this strong absorption band is typically observed in the 280-320 nm range.

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding (n) orbital, such as one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. adpcollege.ac.inlibretexts.org These transitions are lower in energy than π → π* transitions and thus occur at even longer wavelengths. However, they are symmetry-forbidden and consequently exhibit much lower molar absorptivity (ε < 2,000 L mol⁻¹ cm⁻¹). libretexts.org This absorption often appears as a weak shoulder on the tail of the much stronger π → π* band.

The tert-butyl group acts as an auxochrome. While it does not have its own transitions in the near-UV range, its electron-donating inductive effect can cause a small bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to an unsubstituted 2H-pyran-2-one. The specific solvent can also influence the position of these absorption bands.

Table 2: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected λₘₐₓ Region (nm) Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → π* π (C=C-C=O) → π* (C=C-C=O) 280 - 320 > 10,000

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of crystal structures of other substituted 2H-pyran-2-one derivatives provides valuable insight into the expected molecular geometry. researchgate.nettandfonline.com

A crystallographic analysis of this compound would be expected to reveal:

Planarity of the Ring: The 2H-pyran-2-one ring is expected to be nearly planar due to the sp² hybridization of five of its six atoms. Slight deviations from planarity may occur.

Bond Lengths: The C=O and C=C double bonds would show lengths characteristic of their bond order, though conjugation would lead to some delocalization. For instance, the C2=O bond would be slightly longer than a typical ketone C=O, while the C3-C4 bond would be shorter than a typical single bond.

Conformation of the tert-Butyl Group: The analysis would determine the rotational orientation (conformation) of the tert-butyl group relative to the plane of the pyranone ring.

Intermolecular Interactions: The crystal packing would show how individual molecules of this compound arrange themselves in the solid state, revealing any significant intermolecular forces such as C-H···O hydrogen bonds or van der Waals interactions that stabilize the crystal lattice.

The following table presents representative crystallographic data for a related pyranone derivative, N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide, to illustrate the type of parameters obtained from such a study. tandfonline.com

Table 3: Example Crystal Structure Data for a Related 2-Pyrone Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.45
b (Å) 20.11
c (Å) 10.58
β (°) 109.13
Volume (ų) 1696.5
Z (molecules/unit cell) 4

Data from CCDC 1943750 for N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide. tandfonline.com

Computational and Theoretical Chemistry Studies of 5 Tert Butyl 2h Pyran 2 One

Quantum Chemical Calculations

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to model the fundamental characteristics of 5-tert-Butyl-2H-pyran-2-one at the molecular level. These calculations provide a theoretical framework for understanding its structure and electronic nature.

Geometry optimization is a computational process used to determine the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This involves calculating bond lengths, bond angles, and dihedral angles. For flexible molecules, a conformational analysis is performed to identify various stable conformers and their relative energies.

While specific computational studies detailing the optimized geometry and a full conformational analysis of this compound are not extensively detailed in the reviewed literature, general principles can be applied. The 2H-pyran-2-one ring is largely planar, and the primary conformational flexibility would arise from the rotation of the tert-butyl group. Computational protocols like CENSO are designed for such analyses, though their specific application to this molecule is not documented. nih.govchemrxiv.org The goal of such a study would be to find the global minimum on the potential energy surface, representing the most probable conformation of the molecule.

The electronic structure of a molecule is key to its reactivity. Theoretical calculations are used to determine the distribution of electrons and the energies of molecular orbitals.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. materialsciencejournal.org

For this compound, the tert-butyl group at the 5-position acts as an electron-donating group (EDG). This substituent effect is expected to raise the energy of the HOMO. A higher HOMO energy makes the molecule a better electron donor. Consequently, the presence of the tert-butyl group is predicted to decrease the HOMO-LUMO energy gap, which in turn suggests a higher reactivity, particularly in reactions where the pyrone acts as an electron donor, such as in certain cycloadditions. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting how molecules will interact. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. elixirpublishers.comresearchgate.net For this compound, the MEP map would be expected to show a region of significant negative potential around the carbonyl oxygen atom, highlighting its role as a hydrogen bond acceptor or a site of interaction with electrophiles.

Table 1: Expected Effects of the 5-tert-Butyl Group on the Electronic Properties of 2H-pyran-2-one

Property Effect of Electron-Donating Group (e.g., tert-Butyl) Predicted Consequence for this compound
HOMO Energy Raises the energy level Increased electron-donating ability
LUMO Energy Minor change, may be slightly raised -
HOMO-LUMO Gap Decreases Increased chemical reactivity

| Reactivity | Enhances reactivity towards electron acceptors | Acts as a more effective diene in normal electron-demand Diels-Alder reactions |

Theoretical vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. scifiniti.com By comparing calculated and experimental spectra, the accuracy of the computed structure can be validated. researchgate.netresearchgate.net

Specific theoretical vibrational frequency data for this compound are not available in the surveyed literature. Such a study would typically involve DFT calculations (e.g., using the B3LYP functional) to compute the harmonic frequencies, which are often scaled by an empirical factor to better match experimental values. scifiniti.com

Reaction Mechanism Simulations and Transition State Characterization

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By simulating reaction pathways, researchers can identify transition states, intermediates, and determine the energy barriers that govern reaction rates.

The activation energy (Ea) is the minimum energy required for a reaction to occur. Theoretical calculations can map out the potential energy surface of a reaction, locating the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier. nih.govuniversityofgalway.ie Lower activation barriers correspond to faster reaction rates.

For reactions involving this compound, such as the Diels-Alder reaction, the presence of the electron-donating tert-butyl group is expected to lower the activation energy for cycloadditions with electron-deficient dienophiles. nih.gov This is a direct consequence of the narrowed HOMO-LUMO gap between the diene and the dienophile, leading to stronger orbital interaction in the transition state. While precise activation energy values for this specific molecule have not been reported, studies on related systems show that DFT calculations can provide reliable estimates of these barriers. researchgate.net

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. youtube.comkhanacademy.org The reaction's rate and feasibility are strongly influenced by the electronic properties of the diene and the dienophile. masterorganicchemistry.com

2H-pyran-2-ones are versatile dienes in Diels-Alder reactions. The substituent at the 5-position plays a crucial role in defining the electronic demand of the cycloaddition. Theoretical studies on related 5-substituted 2H-pyran-2-ones provide a strong basis for understanding the reactivity of the tert-butyl analogue. For instance, a 2H-pyran-2-one bearing a strong electron-donating carbamate (B1207046) group at the 5-position has been shown to act as a "chameleon" diene. nih.govresearchgate.net This means it reacts efficiently with both electron-deficient dienophiles (in a normal electron-demand Diels-Alder) and electron-rich dienophiles (suggesting an inverse electron-demand pathway). nih.govmdpi.com

Given that the tert-butyl group is also electron-donating, it is predicted that this compound will exhibit similar chameleon-like reactivity. The EDG at the 5-position increases the electron density of the pyrone's diene system and raises its HOMO energy. This enhances its reactivity toward electron-poor dienophiles (e.g., acrylates, maleimides) in a normal electron-demand Diels-Alder reaction, which is governed by the HOMO(diene)-LUMO(dienophile) interaction. The ability to also react with electron-rich dienophiles suggests that the molecule's LUMO is sufficiently low to engage in inverse electron-demand cycloadditions, which are controlled by the LUMO(diene)-HOMO(dienophile) interaction. rsc.orgdntb.gov.ua

Molecular Dynamics Simulations (e.g., Solvation Effects, Interactions with other Chemical Entities)

No studies detailing molecular dynamics simulations of this compound to investigate its behavior in different solvents or its interactions with other molecules were found.

Density Functional Theory (DFT) Applications

Quantitative Structure-Reactivity/Property Relationships (QSAR/QSPR) for Chemical and Material Properties

No QSAR or QSPR studies that include this compound in their dataset to model its chemical or material properties were identified.

Derivatization and Chemical Modification of 5 Tert Butyl 2h Pyran 2 One

Functionalization of the Pyranone Ring at Various Positions

The 2H-pyran-2-one ring is a versatile platform for various chemical transformations. Its inherent reactivity allows for functionalization at several positions, leading to a wide range of derivatives. The pyran-2-one system can participate in cycloaddition reactions, and the ring itself can be opened and transformed into other heterocyclic or aromatic systems. mdpi.comresearchgate.net

One of the key reactions of the 2H-pyran-2-one core is the Diels-Alder cycloaddition, where the pyranone can act as the diene component. For instance, 5-substituted 2(H)-pyran-2-ones can undergo efficient Diels-Alder cycloadditions with both electron-rich and electron-deficient alkene dienophiles. nih.govmdpi.comnih.govresearchgate.net This reactivity allows for the construction of bicyclic lactone cycloadducts. nih.govmdpi.comnih.govresearchgate.net The electronic nature of the substituent at the 5-position can influence the rate of these cycloadditions. nih.govmdpi.com For example, a 2(H)-pyran-2-one bearing an electron-donating tert-butylcarbamate (B1260302) group at the C-5 position reacts faster with electronically matched electron-deficient dienophiles. nih.govmdpi.com

Furthermore, the pyranone ring can undergo ring transformation reactions. Nucleophile-mediated ring transformations of 2H-pyran-2-ones are a powerful tool for synthesizing highly substituted aromatic and heterocyclic compounds. mdpi.comresearchgate.net For example, reactions with carbanion sources can lead to the formation of functionalized biaryl- or teraryl-cored diarylmethanes. researchgate.net Similarly, treatment with certain nucleophiles in the presence of a base can induce ring-opening and subsequent recyclization to form different heterocyclic structures. acs.org

The pyranone ring also allows for the introduction of various functional groups. For example, a 3-amino group can be introduced, and this amino functionality opens up further possibilities for derivatization. semanticscholar.org The presence of electrophilic sites at positions 2, 4, and 6, and a nucleophilic center at position 5, allows for a range of reactions with different reagents. researchgate.net

Modification of the tert-Butyl Moiety

While functionalization of the pyranone ring is more commonly explored, modifications involving the tert-butyl group at the 5-position are also conceivable, although less documented in readily available literature. The tert-butyl group is generally stable and sterically hindering, which can influence the reactivity of the adjacent positions on the pyranone ring.

In a broader context of chemical synthesis, the tert-butyl group can sometimes be a target for modification, though this often requires specific and sometimes harsh reaction conditions. For instance, in other molecular systems, photoinduced elimination of a tert-butyl group has been observed, suggesting that photochemical methods could potentially be explored for its modification or removal in 5-tert-butyl-2H-pyran-2-one derivatives. mdpi.com

It is important to note that the steric bulk of the tert-butyl group can play a significant role in directing the outcome of reactions on the pyranone ring. For example, in the hydrogenation of a related quinazolinone system, the pseudo-axial orientation of a tert-butyl group exerted a significant steric effect, directing the approach of reagents to the opposite face of the molecule. mdpi.com This steric influence is a key consideration when designing synthetic routes for the derivatization of this compound.

Synthesis of Novel Analogs for Specific Chemical Applications

The derivatization of this compound and related pyran-2-ones is a fertile ground for the synthesis of novel analogs with potential applications in various fields of chemistry. The ability to introduce a wide range of functional groups and to construct more complex molecular architectures allows for the tailoring of properties for specific purposes.

A significant application of pyran-2-one chemistry is in the synthesis of complex organic molecules through cycloaddition reactions. The Diels-Alder reaction of 5-substituted 2(H)-pyran-2-ones provides access to bicyclic lactones, which are valuable intermediates in organic synthesis. nih.govmdpi.comnih.govresearchgate.net For example, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate has been demonstrated as a versatile diene in cycloadditions with various dienophiles, including methyl acrylate, butyl vinyl ether, methyl methacrylate, acrylonitrile, and styrene, leading to a range of substituted bicyclic products. mdpi.com

Ring transformation reactions of 2H-pyran-2-ones have been employed to synthesize highly functionalized and structurally diverse aromatic and heteroaromatic systems. mdpi.com These products can serve as building blocks for pharmacologically active molecules and materials with interesting photophysical properties. mdpi.com For instance, the reaction of 2H-pyran-2-ones with specific carbanion sources can lead to the formation of functionalized tetrahydroisoquinolines, which are important precursors for many therapeutic compounds. researchgate.net

The introduction of amino groups onto the pyranone ring, such as in 3-amino-6-tert-butyl-2H-pyran-2-one, provides a handle for further chemical modifications, expanding the accessible chemical space and allowing for the synthesis of new heterocyclic compounds. semanticscholar.org These amino-pyranones can serve as versatile building blocks in heterocyclic chemistry. semanticscholar.org

Below is a table summarizing the synthesis of various cycloadducts from a 5-substituted 2(H)-pyran-2-one derivative.

DienophileCycloadduct(s)
Methyl acrylate5-substituted bicyclic lactone
Butyl vinyl ether5-substituted bicyclic lactone
Methyl methacrylateCorresponding cycloadduct
AcrylonitrileCorresponding cycloadduct
StyreneCorresponding cycloadduct

Table based on cycloaddition reactions of 5-(BocNH)-2(H)pyran-2-one. mdpi.com

Polymerization or Oligomerization Potential of Derivatives

The potential for polymerization or oligomerization of this compound derivatives is an area of interest, though direct polymerization of the parent compound is not widely reported. However, the introduction of suitable functional groups onto the pyranone ring or the tert-butyl moiety could impart polymerizable properties.

One interesting aspect of 2(H)-pyran-2-one chemistry is its propensity for dimerization under certain conditions. For example, 5-(BocNH)-2(H)pyran-2-one has been observed to undergo thermal [4+2] dimerization. mdpi.com This dimerization is a form of oligomerization and suggests that under the right conditions, controlled oligomerization or even polymerization might be achievable. Unsubstituted 2(H)pyran-2-one is also known to dimerize under photochemical and high-pressure conditions. mdpi.com

The synthesis of polymers from pyran-2-one derivatives would likely involve the introduction of polymerizable groups, such as vinyl or acrylic moieties, onto the molecule. These functionalized monomers could then be subjected to standard polymerization techniques. The rigid heterocyclic structure of the pyranone unit could impart interesting properties to the resulting polymers, such as thermal stability and specific optical or electronic characteristics. While the direct polymerization of this compound is not a primary focus of current research, the potential exists for its derivatives to be used as monomers in the synthesis of novel polymeric materials.

Advanced Applications and Emerging Research Directions in Chemical Science

Role as Chemical Building Blocks in Complex Molecule Synthesis

5-tert-Butyl-2H-pyran-2-one is a versatile precursor in organic synthesis, primarily owing to the reactivity of its α,β-unsaturated lactone system. The electrophilic centers within the pyran-2-one ring are susceptible to nucleophilic attack, often leading to ring-opening and subsequent rearrangement reactions that can be harnessed to construct a variety of carbocyclic and heterocyclic systems. clockss.org This reactivity profile makes it an attractive starting material for the synthesis of more complex molecules.

The transformation of the pyran-2-one core into other heterocyclic systems is a well-established synthetic strategy. These reactions typically involve the reaction of the pyran-2-one with a suitable nucleophile, which dictates the nature of the resulting heterocycle.

Pyridines: The synthesis of pyridines from 2H-pyran-2-ones can be achieved through a ring-transformation reaction involving the treatment with ammonia (B1221849) or primary amines. mnstate.edu The reaction proceeds via a nucleophilic attack at the C6 position of the pyran-2-one ring, followed by ring-opening and subsequent cyclization with the elimination of water to form the corresponding pyridin-2-one derivative. While specific examples detailing the reaction of this compound are not extensively documented, the general mechanism is applicable. The presence of the bulky tert-butyl group at the 5-position may influence the reaction kinetics and regioselectivity.

Furans: The synthesis of furans from 2H-pyran-2-ones is less direct than that of pyridines or pyrazoles. One potential route involves a Diels-Alder reaction where the pyran-2-one acts as a dienophile. More commonly, furan (B31954) derivatives themselves, which are bio-based platform chemicals, are utilized in Diels-Alder reactions to produce a variety of value-added products. nih.govtudelft.nlrsc.orgnih.gov The transformation of a pyran-2-one to a furan would likely involve a multi-step sequence, possibly initiated by a ring-opening reaction followed by a recyclization process under specific conditions.

Pyrazoles: Pyrazoles can be readily synthesized from 2H-pyran-2-ones by reaction with hydrazine (B178648) or its derivatives. clockss.orgnih.govnih.govresearchgate.netyoutube.comorganic-chemistry.org This reaction is a powerful tool for the construction of the pyrazole (B372694) ring system. The reaction is initiated by the nucleophilic attack of hydrazine on the pyran-2-one ring, leading to a ring-opened intermediate that subsequently cyclizes to form the stable aromatic pyrazole ring. The reaction of this compound with hydrazine would be expected to yield a pyrazole with a tert-butyl substituent, a valuable synthon for further chemical modifications.

Starting MaterialReagentResulting HeterocycleGeneral Reaction Type
2H-Pyran-2-oneAmmonia/AminesPyridine (B92270)Ring Transformation
2H-Pyran-2-oneHydrazinePyrazoleRing Transformation

The pyran-2-one scaffold is a common motif in a wide array of natural products. Consequently, synthetic derivatives such as this compound serve as important intermediates in the synthesis of analogs of these natural products. The ability to modify the pyran-2-one core allows for the systematic variation of the structure of the natural product analog, which is crucial for structure-activity relationship studies.

The synthesis of macrocycles, a class of compounds with significant therapeutic potential, can benefit from the use of pyran-2-one building blocks. nih.govresearchgate.netnih.govrug.nljrtdd.com The ring-opening of the lactone can be strategically employed to introduce a linear chain that can be later cyclized to form the macrocyclic ring. The tert-butyl group can serve as a sterically demanding substituent to influence the conformation of the resulting macrocycle.

Applications in Materials Science

The photophysical and electronic properties of molecules containing the 2H-pyran-2-one core have led to their exploration in the field of materials science. The introduction of a tert-butyl group can significantly enhance the performance of these materials by improving their solubility, film-forming properties, and thermal stability.

Derivatives of 2H-pyran-2-one have shown promise as components in organic light-emitting diodes (OLEDs). The tert-butyl group is a common substituent in organic electronic materials as it can prevent aggregation-induced quenching of fluorescence and improve the solubility of the material, which is particularly beneficial for solution-processed devices. rsc.orgresearchgate.net

In the context of thermally activated delayed fluorescence (TADF) emitters, which are a key component of high-efficiency OLEDs, the incorporation of tert-butyl groups can lead to significant improvements in device performance. mdpi.commdpi.com These groups can help to suppress intramolecular vibrational relaxation and reduce intermolecular π-π stacking in the solid state, leading to higher photoluminescence quantum yields. researchgate.net While direct applications of this compound in OLEDs are still an emerging area of research, the favorable properties imparted by the tert-butyl group on related organic electronic materials suggest its potential in this field. nih.gov

Property Enhanced by tert-Butyl GroupImpact on OLED Performance
Increased SolubilityEnables solution-based fabrication methods
Reduced AggregationMinimizes fluorescence quenching in the solid state
Improved Film MorphologyLeads to more uniform and efficient devices
Enhanced Thermal StabilityIncreases the operational lifetime of the OLED

The 2H-pyran-2-one scaffold is a component of several fluorescent dyes. nih.gov The electronic properties of the pyran-2-one ring, particularly its electron-withdrawing nature, can be tuned by the introduction of various substituents to modulate the absorption and emission properties of the resulting fluorophore. The tert-butyl group, while not directly contributing to the fluorescence, can enhance the performance of the dye by improving its photostability and solubility in various media.

The development of fluorescent probes for the detection of specific analytes is an active area of research. The pyran-2-one core can be functionalized with receptor units that selectively bind to a target molecule. Upon binding, a change in the fluorescence properties of the pyran-2-one-based fluorophore can be observed, allowing for the detection and quantification of the analyte.

Compound ClassWavelength (nm)Quantum Yield (%)
Pyrano[3,2-f]indole derivative50014
Pyrano[2,3-g]indole derivative50058

Data for pyranoindole congeners, demonstrating the fluorescence properties of pyran-containing fused systems. nih.gov

Lactones, including 2H-pyran-2-ones, are monomers for the synthesis of polyesters through ring-opening polymerization (ROP). mdpi.comnih.govnih.goviaamonline.orgmdpi.com This polymerization method can be initiated by a variety of catalysts and can lead to the formation of polymers with well-defined molecular weights and architectures. The resulting polyesters are often biodegradable and have applications in the biomedical field.

The presence of the tert-butyl group on the pyran-2-one ring would be incorporated into the resulting polymer chain, influencing its properties such as thermal stability, solubility, and mechanical strength. Furthermore, the double bond within the pyran-2-one ring offers the potential for post-polymerization modification, allowing for the introduction of further functionality along the polymer backbone. Additionally, polyamides can be synthesized from pyran-based diamines, showcasing the versatility of this heterocyclic core in polymer chemistry. researchgate.netsemanticscholar.org

Catalytic Applications (e.g., as Ligands or Organocatalysts)

Direct studies demonstrating the use of this compound as a ligand or organocatalyst are currently limited. However, the inherent chemical functionalities of the 2H-pyran-2-one scaffold provide a basis for exploring its potential in catalysis. The pyranone ring system is a structural motif found in numerous natural products and has been an inspiration for the development of new catalytic reactions northwestern.edu.

The oxygen atoms within the 2H-pyran-2-one structure, particularly the carbonyl oxygen and the ring ether oxygen, possess lone pairs of electrons that could potentially coordinate with metal centers. This suggests that this compound could serve as a ligand in transition metal catalysis. The sterically demanding tert-butyl group would likely play a crucial role in influencing the stereoselectivity of catalytic transformations by creating a specific chiral environment around the metal center, assuming a chiral variant of the ligand is synthesized.

In the realm of organocatalysis, pyranone derivatives have been utilized as building blocks for the synthesis of more complex chiral molecules nih.govtandfonline.com. While this compound itself is achiral, its derivatives could be designed to act as organocatalysts. For instance, functionalization of the pyranone ring could introduce catalytically active moieties. The bulky tert-butyl group could again be advantageous in creating a defined pocket to control the approach of substrates, thereby influencing the stereochemical outcome of a reaction. The development of pyranone-fused helicenoids through organocatalysis highlights the potential of the pyranone scaffold in asymmetric synthesis nih.gov.

The table below summarizes potential, though not yet experimentally verified, catalytic applications for this compound based on the general reactivity of the pyranone class.

Potential Catalytic Application Plausible Role of this compound Influence of the tert-Butyl Group
Ligand in Metal Catalysis Coordination to a metal center via oxygen atoms.Steric hindrance influencing selectivity and catalyst stability.
Organocatalyst Precursor Scaffold for the synthesis of chiral organocatalysts.Directing group for stereoselective transformations.

Further research is necessary to synthesize and evaluate the catalytic activity of this compound and its derivatives to substantiate these potential applications.

Environmental Chemical Transformations (e.g., Degradation Pathways in Non-Biological Systems)

Photodegradation:

2H-pyran-2-ones, being α,β-unsaturated esters, are expected to absorb ultraviolet (UV) radiation, which can lead to photochemical reactions acs.org. The absorption of light can excite the molecule to a higher energy state, initiating various transformations nih.gov. Potential photochemical reactions for this compound include:

Isomerization: Irradiation can lead to cis-trans isomerization if substituents are present on the double bonds, or rearrangement to other isomeric structures. For instance, photochemical rearrangement of 4H-pyran-4-ones to 2H-pyran-2-ones has been observed rsc.org.

[2+2] Cycloaddition: The double bonds in the pyranone ring could undergo [2+2] cycloaddition reactions with other unsaturated molecules present in the environment, leading to the formation of cyclobutane (B1203170) derivatives acs.org.

Radical Reactions: Photolysis can induce the formation of radical species, which can then participate in a variety of subsequent reactions, including oxidation in the presence of atmospheric oxygen copernicus.org. Research on α,β-unsaturated lactones has shown they can undergo photochemical 1,4-addition reactions researchgate.net.

The bulky tert-butyl group may influence the photostability of the molecule. It could potentially hinder intermolecular reactions due to steric hindrance, possibly favoring intramolecular rearrangement processes.

Hydrolysis:

The ester linkage (lactone) in the 2H-pyran-2-one ring is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This process can be catalyzed by acids or bases present in the environment. The hydrolysis of the lactone would lead to the opening of the pyran ring, forming a corresponding hydroxy-carboxylic acid. The rate of hydrolysis would be dependent on the pH of the surrounding aquatic environment. Generally, hydrolysis of lactones is faster under basic conditions. The steric hindrance from the tert-butyl group might affect the rate of hydrolysis by impeding the approach of water or catalytic species to the carbonyl group.

The following table outlines the plausible non-biological degradation pathways for this compound.

Degradation Pathway Description Potential Products Influence of the tert-Butyl Group
Photodegradation Transformation upon absorption of UV radiation.Isomers, cycloadducts, oxidation products.May influence reaction pathways and rates due to steric effects.
Hydrolysis Cleavage of the lactone ring by water.Ring-opened hydroxy-carboxylic acids.May decrease the rate of hydrolysis due to steric hindrance.

It is important to note that these are predicted pathways based on the chemical nature of the 2H-pyran-2-one functional group. Experimental studies are required to determine the actual environmental fate and transformation products of this compound.

Future Perspectives and Challenges in Research on 5 Tert Butyl 2h Pyran 2 One

Development of More Sustainable Synthetic Methodologies

A primary challenge in the chemistry of 5-tert-Butyl-2H-pyran-2-one is the development of environmentally benign and efficient synthetic routes. Traditional methods for pyranone synthesis often involve multi-step procedures with harsh reagents and significant waste generation. Future research is expected to focus on greener alternatives that adhere to the principles of atom economy and sustainable chemistry. nih.govwordpress.com

Key areas of development include:

Catalytic Approaches: The use of transition-metal catalysts, organocatalysts, and biocatalysts presents a significant opportunity. northwestern.edunih.gov N-Heterocyclic carbenes (NHCs), for instance, have been shown to catalyze the formal [3+3] annulation of alkynyl esters with enolizable ketones to furnish functionalized 2H-pyran-2-ones under mild, metal-free conditions. nih.govresearchgate.netorganic-chemistry.org Adapting such catalytic systems for substrates leading to the 5-tert-butyl substitution pattern is a promising future direction.

Atom-Economical Reactions: Designing syntheses that maximize the incorporation of all reactant atoms into the final product is a central goal of green chemistry. wordpress.comscranton.edu Methodologies like transition-metal-free cyclization of diynones with water represent a simple and atom-economical route to pyrone scaffolds. nih.govmdpi.comresearchgate.net Exploring analogous cascade or domino reactions that build the this compound core in a single, efficient operation is a critical challenge. nih.gov

Use of Green Solvents and Energy Sources: Shifting from conventional organic solvents to greener alternatives like water or ionic liquids, and employing energy sources such as microwave irradiation, can significantly reduce the environmental impact of synthesis. researchgate.net Microwave-assisted organic synthesis (MAOS) has been shown to accelerate pyranone-forming reactions, often leading to higher yields and cleaner product profiles.

A comparison of potential synthetic strategies is outlined in the table below.

MethodologyPotential AdvantagesKey Challenges for this compound
Organocatalysis (e.g., NHC) Metal-free, mild conditions, high regioselectivity. nih.govresearchgate.netIdentifying suitable precursors; overcoming steric hindrance from the tert-butyl group.
Transition-Metal Catalysis High efficiency, broad substrate scope. nih.govCatalyst cost and toxicity; ligand design for specific substitution patterns.
Domino/Cascade Reactions Step-economy, reduced waste and purification steps. nih.govComplex reaction optimization; control of multiple reactive intermediates.
Microwave-Assisted Synthesis Rapid reaction times, improved yields. researchgate.netScalability; ensuring uniform heating for large-scale reactions.

Exploration of Unconventional Reactivity and Transformation Pathways

The reactivity of 2H-pyran-2-ones is well-established in areas like Diels-Alder cycloadditions. However, the future of this compound research lies in uncovering novel and unconventional transformation pathways, where the tert-butyl group could play a crucial role in directing selectivity.

Steric Influence on Reactivity: The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. wikipedia.org This steric bulk is expected to significantly influence the facial selectivity of cycloaddition reactions and may hinder reaction pathways that are common for less substituted pyranones. stackexchange.com Conversely, this hindrance could be exploited to favor specific, less common reaction outcomes or to stabilize otherwise transient intermediates. For example, while parent cyclobutadiene (B73232) readily dimerizes, the tert-butyl substituted derivative is stable, showcasing the profound impact of steric hindrance. wikipedia.org

C-H Bond Activation: A frontier in synthetic chemistry is the direct functionalization of carbon-hydrogen bonds. nih.govchemrxiv.org Future research could explore the selective C-H activation of the pyranone ring or the tert-butyl group itself. While the C-H bonds of a tert-butyl group are notoriously unreactive due to high bond dissociation energy and steric shielding, recent advances with powerful manganese catalysts have shown that even these congested C-H bonds can be hydroxylated. nih.govchemrxiv.org Applying such methodologies to this compound could open pathways to novel derivatives without the need for pre-functionalized starting materials.

Ring Transformation Reactions: 2H-pyran-2-ones can undergo ring-opening and rearrangement reactions when treated with various nucleophiles, serving as precursors for other heterocyclic or carbocyclic systems. The electronic and steric properties of the tert-butyl group could modulate the stability of intermediates in these transformations, potentially leading to the discovery of new, selective syntheses of complex molecular architectures.

Advancements in Theoretical Modeling for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for elucidating reaction mechanisms and predicting chemical properties, thereby accelerating experimental discovery. nih.gov For this compound, theoretical modeling will be indispensable for overcoming research challenges.

Predicting Reaction Selectivity: Density Functional Theory (DFT) calculations have been successfully used to predict the regio- and stereoselectivity of Diels-Alder reactions involving substituted 2H-pyran-2-ones. brad.ac.ukacs.org Such models can compute the energies of transition states for different reaction pathways, providing insights that are often difficult to obtain experimentally. researchgate.net Applying these methods to this compound can help predict how the bulky substituent influences cycloaddition outcomes and guide the design of experiments.

Understanding Electronic Properties: Computational tools like Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) can identify the most reactive sites within a molecule. mdpi.com For this compound, these calculations can predict sites susceptible to nucleophilic or electrophilic attack, helping to rationalize its reactivity and explore its potential in electronic materials. mdpi.com DFT can also be used to calculate HOMO-LUMO energy gaps, which are crucial for predicting electronic and photophysical properties. scifiniti.com

Mechanism Elucidation: The distortion/interaction model, a computational analysis framework, has been effectively used to understand activation barriers in cycloaddition reactions. escholarship.org This model separates the energy required to distort reactants into their transition state geometries from the stabilizing interaction energy between them. Applying this model to reactions of this compound could provide a quantitative understanding of the steric and electronic effects imparted by the tert-butyl group.

Computational MethodApplication for this compoundPredicted Insights
Density Functional Theory (DFT) Calculating transition state energies for cycloadditions. brad.ac.ukacs.orgRegio- and stereoselectivity, reaction rates.
MEP/ALIE Surface Analysis Mapping local reactivity and electronic properties. mdpi.comIdentification of electrophilic/nucleophilic sites.
Distortion/Interaction Model Analyzing activation barriers of pericyclic reactions. escholarship.orgQuantifying steric vs. electronic effects.
Time-Dependent DFT (TD-DFT) Simulating UV-Vis electronic spectra. researchgate.netPredicting photophysical properties for materials applications.

Discovery of Novel Non-Biological Applications

While many pyranone derivatives are explored for their biological activity, a significant future direction for this compound is in the realm of materials science and organic electronics. researchgate.netresearchgate.net The unique combination of a polar, conjugated pyranone core and a bulky, lipophilic tert-butyl group could lead to materials with valuable properties.

Organic Electronics: 2H-pyran-2-one derivatives can serve as building blocks for fluorescent organic molecules. acs.orgepa.gov The tert-butyl group is frequently incorporated into organic electronic materials to enhance solubility and, crucially, to control intermolecular packing in the solid state. This can prevent aggregation-caused quenching of fluorescence, making such compounds potential candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs).

Functional Polymers: The pyranone ring can be a monomer unit for polymerization. The tert-butyl group would likely enhance the solubility and processability of the resulting polymers, while also influencing their thermal and mechanical properties.

Photochromic Materials: The related naphthopyran systems are well-known for their photochromic behavior—a reversible change in color upon exposure to light. Exploring whether the this compound scaffold can be integrated into novel photochromic systems is a compelling area for future investigation.

Scalability Considerations for Synthetic Processes

Transitioning a synthetic route from a laboratory setting to a pilot plant or industrial scale presents a distinct set of challenges that must be addressed for any practical application of this compound. acs.orggoogle.com

Continuous Flow Synthesis: A key strategy for improving the scalability, safety, and efficiency of chemical production is the adoption of continuous flow chemistry. uc.pt Performing reactions in a flow reactor allows for precise control over parameters like temperature, pressure, and reaction time, and can handle highly reactive intermediates more safely than traditional batch processes. Developing a robust, multi-step flow synthesis for this compound would be a significant advancement towards its large-scale production.

Purification and Isolation: Large-scale synthesis necessitates robust and efficient purification methods. The physical properties imparted by the tert-butyl group—likely increased solubility in nonpolar solvents and a higher tendency to crystallize—could be advantageous for developing scalable purification protocols based on crystallization or extraction, potentially avoiding costly and waste-intensive chromatography.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 5-tert-Butyl-2H-pyran-2-one while minimizing side reactions?

  • Methodological Answer : Optimize reaction conditions by varying solvents (e.g., THF for improved solubility), temperature (0°C to room temperature to control exothermic steps), and catalysts (e.g., sodium naphthalenide for radical intermediates). Monitor progress via TLC and purify intermediates using column chromatography with gradients like 5:1 petroleum ether/ethyl acetate to isolate products effectively . Use HRMS and NMR to confirm intermediate structures and detect impurities.

Q. What analytical techniques are critical for resolving contradictory spectral data during structural elucidation?

  • Methodological Answer : Combine 1D/2D NMR (e.g., 13C^{13}\text{C}-DEPTO, HSQC) to assign stereochemistry and resolve overlapping signals. Cross-validate with IR (to detect carbonyl groups) and HRMS (for molecular formula confirmation). Compare experimental data with NIST Chemistry WebBook entries for known analogs to identify discrepancies caused by tautomerism or solvent effects .

Q. How can experimental protocols ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Document all steps in detail, including quenching methods (e.g., saturated NH4_4Cl for reactive intermediates) and purification parameters (e.g., column dimensions, solvent ratios). Provide raw spectral data and chromatograms in supplementary materials. Use standardized reagents (e.g., anhydrous THF) and validate purity via melting point or HPLC .

Q. How should researchers address inconsistencies in reaction outcomes when scaling up synthesis?

  • Methodological Answer : Identify scale-dependent variables (e.g., mixing efficiency, heat dissipation) using Design of Experiments (DoE). Characterize side products via LC-MS and adjust stoichiometry or reaction time iteratively. For example, incomplete quenching of sodium naphthalenide may lead to byproducts; optimize quenching protocols under inert atmospheres .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of chiral this compound derivatives?

  • Methodological Answer : Employ chiral auxiliaries (e.g., tert-butyldimethylsilyl-protected intermediates) or asymmetric catalysis (e.g., organocatalysts for Michael additions). Use polarimetry and chiral HPLC to determine enantiomeric excess. For stereochemical assignments, apply NOESY NMR to confirm spatial relationships between substituents .

Q. How can computational modeling predict the reactivity of this compound in novel substitution reactions?

  • Methodological Answer : Perform DFT calculations to map electron density and identify nucleophilic/electrophilic sites. Validate predictions with experimental kinetics (e.g., monitoring substituent effects on reaction rates). Cross-reference computed IR spectra with experimental data to confirm intermediate structures .

Q. What methodologies are effective for functionalizing the pyranone ring to study structure-activity relationships (SAR)?

  • Methodological Answer : Introduce substituents via Pd-catalyzed cross-coupling or regioselective oxidation (e.g., using m-CPBA for epoxidation). Evaluate SAR by testing derivatives in bioassays (e.g., enzyme inhibition) and correlating activity with electronic (Hammett σ values) or steric (Taft parameters) descriptors .

Q. How can researchers validate the role of this compound in multi-step cascades (e.g., natural product synthesis)?

  • Methodological Answer : Use isotopic labeling (13C^{13}\text{C} or 2H^{2}\text{H}) to trace incorporation into target molecules. Characterize intermediates via in-situ IR or Raman spectroscopy. For complex mixtures, employ LC-NMR to resolve overlapping signals in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.